N-(3,4-dimethoxyphenyl)-6-methyl-2-(methylthio)pyrimidin-4-amine
Description
N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a dimethoxyphenyl group, a methyl group, and a methylsulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3O2S/c1-9-7-13(17-14(15-9)20-4)16-10-5-6-11(18-2)12(8-10)19-3/h5-8H,1-4H3,(H,15,16,17) |
InChI Key |
QAQHLPPLOZRUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the dimethoxyphenyl group: This step often involves a substitution reaction where the dimethoxyphenyl group is introduced to the pyrimidine ring.
Addition of the methyl and methylsulfanyl groups: These groups are typically added through alkylation reactions using suitable reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents, with the major products being derivatives of the original compound with modified functional groups .
Scientific Research Applications
N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, where it may act as an inhibitor of specific enzymes or pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or signaling pathways, leading to alterations in cellular functions. For example, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also contain a pyrimidine ring and have been studied for their biological activities, particularly as CDK inhibitors.
N-(3,4-dimethoxyphenyl)methylpyrimidin-4-amine: This compound shares the dimethoxyphenyl group and pyrimidine ring but lacks the methyl and methylsulfanyl groups, leading to different chemical and biological properties.
The uniqueness of N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
